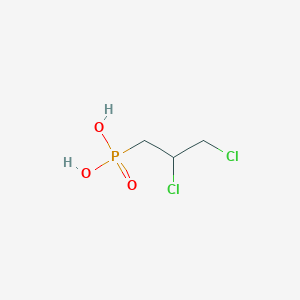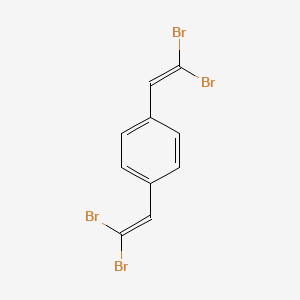
Benzene, 1,4-bis(2,2-dibromoethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-bis(2,2-dibromoethenyl)- is an organic compound with the molecular formula C10H6Br4 It is characterized by a benzene ring substituted with two 2,2-dibromoethenyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(2,2-dibromoethenyl)- typically involves the bromination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a bromonium ion intermediate, followed by the addition of the bromine atoms to the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where benzene is treated with bromine under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,4-bis(2,2-dibromoethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dehalogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2/Pd, ethanol or other solvents.
Substitution: NaOH, NH3, aqueous or organic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Dehalogenated benzene derivatives.
Substitution: Hydroxylated or aminated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,4-bis(2,2-dibromoethenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1,4-bis(2,2-dibromoethenyl)- involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The bromine atoms in the compound can participate in halogen bonding, influencing the reactivity and binding affinity of the compound with various substrates. The pathways involved may include the formation of reactive intermediates that can further react with biological or chemical targets .
Comparaison Avec Des Composés Similaires
Benzene, 1,4-dibromo-: A benzene ring with two bromine atoms at the 1 and 4 positions.
Benzene, 1,4-bis(2-bromoethenyl)-: A benzene ring with two 2-bromoethenyl groups at the 1 and 4 positions.
Benzene, 1,4-bis(2-chloroethenyl)-: A benzene ring with two 2-chloroethenyl groups at the 1 and 4 positions.
Uniqueness: Benzene, 1,4-bis(2,2-dibromoethenyl)- is unique due to the presence of two 2,2-dibromoethenyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. The dibromoethenyl groups enhance the compound’s electrophilic nature, making it more reactive in certain chemical reactions .
Propriétés
Numéro CAS |
77295-67-1 |
|---|---|
Formule moléculaire |
C10H6Br4 |
Poids moléculaire |
445.77 g/mol |
Nom IUPAC |
1,4-bis(2,2-dibromoethenyl)benzene |
InChI |
InChI=1S/C10H6Br4/c11-9(12)5-7-1-2-8(4-3-7)6-10(13)14/h1-6H |
Clé InChI |
HSYZXVGUJJBTOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=C(Br)Br)C=C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


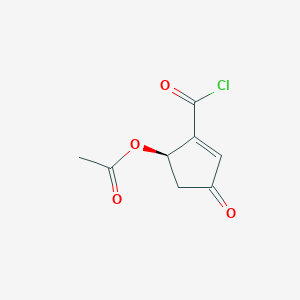

![7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol](/img/structure/B14436454.png)
![6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine](/img/structure/B14436458.png)
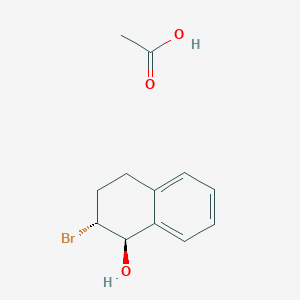
![2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14436470.png)
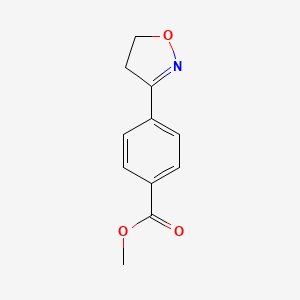
![2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14436483.png)
![9,24-dibromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione](/img/structure/B14436488.png)
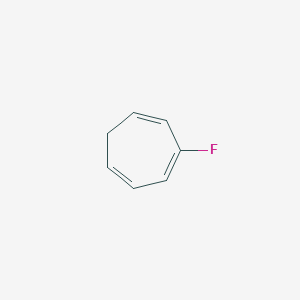
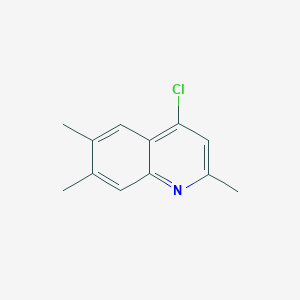
![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)
